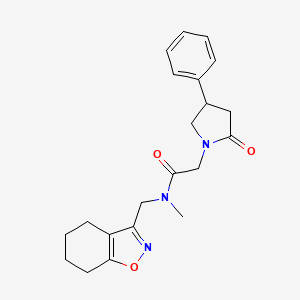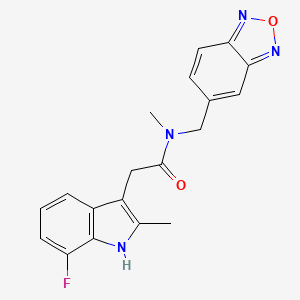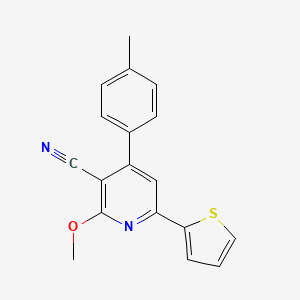![molecular formula C15H14BrN3O2 B5511561 2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)
2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of semicarbazone derivatives, such as benzaldehyde semicarbazones, typically involves reactions with various reagents and conditions. For example, the reaction of benzaldehyde semicarbazone with ruthenium complexes forms different types of complexes, dependent on the reaction conditions and the substituents present in the benzaldehyde semicarbazone (Basuli, Peng, & Bhattacharya, 2001).
Molecular Structure Analysis
- The molecular structure of these semicarbazone derivatives is influenced by the coordination mode of the ligands. For instance, in some ruthenium complexes, the semicarbazone ligand can coordinate as a tridentate C,N,O-donor ligand, forming different chelate rings (Basuli, Peng, & Bhattacharya, 2001).
Chemical Reactions and Properties
- Benzaldehyde semicarbazones can undergo various chemical transformations when reacted with different metal complexes. These transformations are often influenced by the substituents in the semicarbazone and the metal involved in the reaction. Such transformations can include oxidation and complexation processes (Gupta, Basuli, Peng, Lee, & Bhattacharya, 2003).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and the nature of the substituents. The coordination mode and the type of metal complex also influence these properties.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and electrochemical characteristics, are closely related to the molecular structure and the nature of the substituents in the semicarbazone. Different substituents and reaction conditions can lead to various types of complexes with distinct chemical properties (Basuli, Peng, & Bhattacharya, 2001).
Scientific Research Applications
Environmental Effects of Sunscreen Active Ingredients
The environmental impact of sunscreen ingredients, including various organic UV filters, has garnered significant attention. Studies have shown that common UV filters like oxybenzone, octocrylene, and octinoxate are found in nearly all water sources globally and are difficult to remove through standard wastewater treatment processes. These substances, particularly oxybenzone, have been implicated in contributing to coral reef bleaching and have been detected in several fish species, raising concerns about potential effects on the food chain. This highlights the importance of understanding the environmental footprint of chemical compounds, including those related to 2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone, and their derivatives used in sunscreen products (Schneider & Lim, 2019).
Advanced Oxidation Processes for Organic Pollutant Degradation
Enzymatic approaches to the remediation of organic pollutants in wastewater have shown promising results. The use of enzymes, in conjunction with redox mediators, has significantly enhanced the degradation efficiency of recalcitrant compounds. This method has been applied to various pollutants, showcasing the potential of enzymatic treatments to play a crucial role in future environmental remediation efforts. Such processes could be relevant to the breakdown of complex organic compounds, including those related to this compound, emphasizing the versatility and effectiveness of enzymatic degradation pathways (Husain & Husain, 2007).
Metal Complexes with Semicarbazones
Research on the structural aspects of complexes formed by semicarbazones with various metal elements highlights the versatility of semicarbazones as coordination agents. These studies, focusing on the metal-to-ligand bonds and coordination behavior, demonstrate that semicarbazones can form highly diverse and complex structures with metals. This versatility suggests potential applications in creating novel compounds for various uses, including medicinal chemistry, where derivatives of this compound may find applications due to their complexation properties (Casas, García-Tasende, & Sordo, 2000).
properties
IUPAC Name |
[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-6-3-4-11(8-13)10-21-14-7-2-1-5-12(14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHBVIOJHSUHBE-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)
![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)
![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)
![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)